molecular formula C12H15BrN2O3S B12215046 1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Cat. No.: B12215046
M. Wt: 347.23 g/mol
InChI Key: NBAUNJOGRKABSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic urea derivative characterized by a 3-bromophenyl group and a 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl substituent. Urea derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.

Properties

Molecular Formula

C12H15BrN2O3S

Molecular Weight

347.23 g/mol

IUPAC Name

1-(3-bromophenyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)urea

InChI

InChI=1S/C12H15BrN2O3S/c1-12(5-6-19(17,18)8-12)15-11(16)14-10-4-2-3-9(13)7-10/h2-4,7H,5-6,8H2,1H3,(H2,14,15,16)

InChI Key

NBAUNJOGRKABSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC(=CC=C2)Br

solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a suitable phenyl precursor.

    Formation of the Tetrahydrothiophenyl Intermediate: The tetrahydrothiophenyl group can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling Reaction: The bromophenyl and tetrahydrothiophenyl intermediates are coupled using urea as a linking agent under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Chemical Biology: Researchers may study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea would depend on its specific biological targets and pathways. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies involving molecular docking, biochemical assays, and cellular experiments are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural and functional attributes of 1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea with analogous urea derivatives:

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Substituent A (R₁) Substituent B (R₂) Key Features Reported Activity/Use Reference
1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea 3-Bromophenyl 3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl High polarity (sulfone group); potential halogen bonding Not explicitly reported N/A
1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea () Butyl 1,1-Dioxidotetrahydrothiophen-3-yl Aliphatic chain (butyl) enhances lipophilicity; sulfone improves solubility No activity data
1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea () 3-Bromophenyl 3,5-Dimethylphenyl Increased lipophilicity (methyl groups); steric hindrance Not explicitly reported
1-[4-bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea () 4-Bromo-3-(trifluoromethyl)phenyl 3-Chlorophenyl Strong electron-withdrawing effects (Br, CF₃, Cl); potential metabolic stability No activity data
1-[5-(1H-indazolyl)]-3-(3-bromophenyl)urea () 5-(1H-Indazolyl) 3-Bromophenyl Heterocyclic indazole moiety; potential kinase inhibition Anticoccidiosis applications (poultry)

Key Insights from Structural Comparisons:

Substituent Effects on Polarity and Solubility :

  • The sulfone group in the main compound and ’s derivative enhances water solubility compared to purely aromatic substituents (e.g., 3,5-dimethylphenyl in ) .
  • Lipophilic groups (e.g., butyl in or trifluoromethyl in ) may improve membrane permeability but reduce aqueous solubility .

Halogen and Electron-Withdrawing Groups: Bromine and chlorine atoms (present in the main compound, , and ) facilitate halogen bonding, which can enhance target binding affinity .

Biological Activity Trends: Indazolyl derivatives () demonstrate anticoccidiosis activity, suggesting that heterocyclic moieties in ureas can drive specific biological interactions .

Synthetic Methodologies :

  • Ureas are commonly synthesized via reactions between isocyanates and amines (e.g., ’s use of 3-bromophenylisocyanate) .
  • Microwave-assisted synthesis (as in –5) could be adapted for urea derivatives to improve reaction efficiency .

Biological Activity

1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C12H14BrN2O2S2
  • Molecular Weight : 360.28 g/mol

Anticancer Properties

Recent studies have suggested that compounds similar to 1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea exhibit significant anticancer properties. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated effective cytotoxicity against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The IC50 value for Jurkat cells was found to be approximately 4.64 µM, indicating a potent effect on cell proliferation and viability .

The mechanism through which these compounds exert their anticancer effects often involves:

  • Cell Cycle Arrest : BPU was shown to arrest the cell cycle in the sub-G1 phase, leading to apoptosis in cancer cells.
  • Antiangiogenic Activity : In vivo studies using the chick chorioallantoic membrane (CAM) assay indicated that BPU significantly inhibits angiogenesis, which is crucial for tumor growth and metastasis.
  • Enzyme Inhibition : Molecular docking studies revealed strong binding affinities with matrix metalloproteinases (MMPs), which are implicated in cancer progression. For BPU, the docking scores were -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9 .

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

StudyCompoundCell LineIC50 (µM)Mechanism
1BPUJurkat4.64Cell cycle arrest, antiangiogenic
2BPUHeLaNot specifiedApoptosis induction
3BPUMCF-7Not specifiedCytotoxicity

Research Findings

Research findings indicate that derivatives of urea with bromophenyl and thiophene groups can serve as effective anticancer agents. The following points summarize key findings:

  • Cytotoxicity : Compounds demonstrate varying degrees of cytotoxicity against different cancer cell lines.
  • Binding Affinity : High binding affinities to MMPs suggest potential for developing targeted therapies that inhibit tumor progression.
  • Future Directions : Further in vitro and in vivo studies are warranted to explore the full therapeutic potential and safety profiles of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.